Hemoglobin Coimbra is a variant of human hemoglobin characterized by its high affinity for oxygen. This variant is associated with a mutation in the beta-globin gene, which leads to alterations in the hemoglobin's structure and function. Hemoglobin Coimbra is classified as an abnormal hemoglobin variant, which can have significant implications for oxygen transport in the body.
Hemoglobin Coimbra was first identified in a family from Coimbra, Portugal, and is classified under the group of hemoglobinopathies. These are disorders caused by mutations in the genes that encode the globin chains of hemoglobin. Hemoglobin variants like Coimbra can affect the oxygen-carrying capacity of blood and may lead to clinical manifestations such as erythrocytosis or hypoxia under certain conditions .
The synthesis of hemoglobin Coimbra typically involves molecular biology techniques to express the mutated beta-globin gene. The most common method includes:
These methods allow researchers to produce sufficient quantities of hemoglobin Coimbra for further study and analysis .
Hemoglobin Coimbra participates in various chemical reactions typical of hemoglobins, including:
The mechanism by which hemoglobin Coimbra exerts its effects primarily revolves around its altered oxygen affinity. The mutation leads to:
Quantitative analyses indicate that hemoglobin Coimbra has an oxygen affinity approximately 2-3 times higher than that of normal adult hemoglobin .
Hemoglobin Coimbra shares many physical properties with other hemoglobins but exhibits distinct characteristics due to its mutation:
Chemical analyses have shown that the variant's response to pH changes affects its functionality, further differentiating it from standard forms of hemoglobin .
Hemoglobin Coimbra has several important applications in research and medicine:
Research into hemoglobin variants like Coimbra continues to provide valuable information regarding human physiology and potential therapeutic interventions for blood disorders .
Hemoglobin (Hb) is a tetrameric metalloprotein comprising two α-globin and two β-globin subunits, each harboring a heme group that binds oxygen (O₂) cooperatively. This allosteric regulation enables efficient O₂ loading in the lungs (high-affinity "Relaxed" or R state) and unloading in hypoxic tissues (low-affinity "Tense" or T state). The α₁β₂ interface is a critical structural region governing the T↔R transition. Key interactions include a hydrogen bond between βAsp99 (G1) and αTyr42 (C7), which stabilizes the deoxygenated T state by reinforcing dimer-dimer contacts. Disruption of this interface, as seen in hemoglobin variants like Hb Coimbra, impairs allosteric control and elevates O₂ affinity [1] [3] [6].
Table 1: Key Structural Elements of Human Hemoglobin
Component | Functional Role | Conformational State |
---|---|---|
α₁β₂ Interface | Stabilizes quaternary structure; allosteric hinge | Critical in both T/R states |
βAsp99 (G1) | Forms H-bond with αTyr42; T-state stabilization | Tense (T) state |
Heme groups | Oxygen binding sites | Tertiary changes upon ligation |
2,3-BPG binding site | Lowers O₂ affinity; T-state stabilization | Tense (T) state |
Since Linus Pauling’s 1949 description of sickle-cell hemoglobin as the first "molecular disease," over 1,000 Hb variants have been identified. Among these, high-O₂-affinity variants represent ~20% of pathogenic mutations, frequently causing erythrocytosis due to tissue hypoxia. Mutations at the α₁β₂ interface (e.g., β99, β92), C-termini, or 2,3-bisphosphoglycerate (2,3-BPG) binding sites dominate this group. Clinical detection historically relied on electrophoresis, but variants with neutral charge changes (like Hb Coimbra) necessitated advanced techniques such as HPLC and DNA sequencing [2] [3] [8].
Hb Coimbra (β99(G1)Asp→Glu) was first identified in 1991 in a Portuguese family exhibiting unexplained erythrocytosis. The variant was named after the city of Coimbra, Portugal, adhering to the convention for hemoglobin variants. The underlying mutation is a GAT→GAA transition at codon 99 of the HBB gene, substituting aspartic acid with glutamic acid. This marked the seventh documented mutation at β99—a mutational hotspot due to susceptible codons (GAT for Asp, GAG/GAA for Glu) [2] [9].
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5